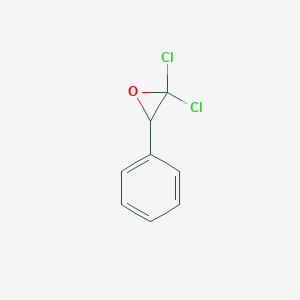
2,2-Dichloro-3-phenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its two chlorine atoms and a phenyl group attached to the oxirane ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dichloro-3-phenyloxirane can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide. The reaction proceeds under mild conditions and yields the desired epoxide.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of styrene oxide. This process requires controlled reaction conditions to ensure the selective addition of chlorine atoms to the oxirane ring without affecting the phenyl group.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-3-phenyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form 2-chloro-3-phenyloxirane or 3-phenyloxirane.
Oxidation: Oxidative cleavage of the oxirane ring can yield phenylglyoxal or other related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Major Products
Nucleophilic Substitution: Substituted phenyl oxiranes.
Reduction: Partially or fully dechlorinated oxiranes.
Oxidation: Phenylglyoxal and related aldehydes or ketones.
Aplicaciones Científicas De Investigación
2,2-Dichloro-3-phenyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-3-phenyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. The presence of chlorine atoms enhances the electrophilicity of the oxirane ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Styrene Oxide: Lacks chlorine atoms, making it less reactive.
2-Chloro-3-phenyloxirane: Contains only one chlorine atom, resulting in different reactivity.
3-Phenyloxirane: No chlorine atoms, leading to lower electrophilicity.
Uniqueness
2,2-Dichloro-3-phenyloxirane is unique due to its dual chlorine substitution, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering diverse reactivity patterns for the formation of complex molecules.
Propiedades
Número CAS |
54376-20-4 |
|---|---|
Fórmula molecular |
C8H6Cl2O |
Peso molecular |
189.04 g/mol |
Nombre IUPAC |
2,2-dichloro-3-phenyloxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)7(11-8)6-4-2-1-3-5-6/h1-5,7H |
Clave InChI |
KKFZNBVWTDQFIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


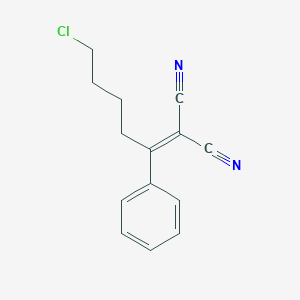

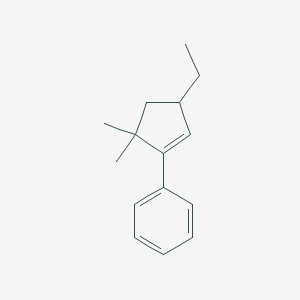
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
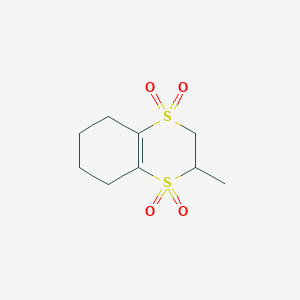
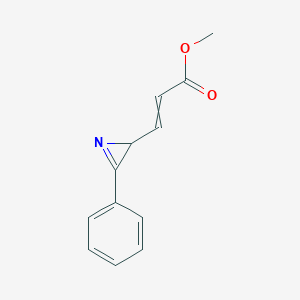
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
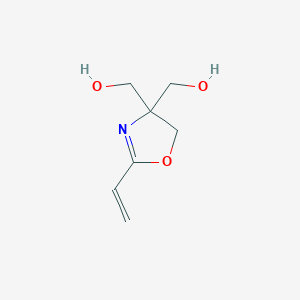
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
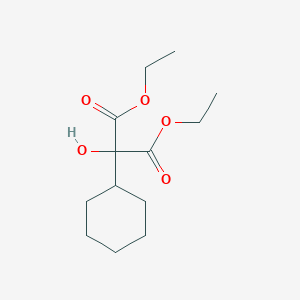
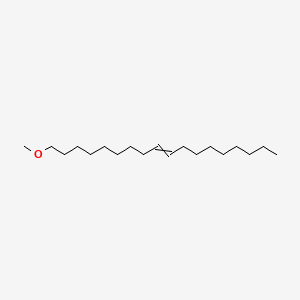
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)

